

Isomeric forms of bromopentene and their structures

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Compound of Interest

Compound Name: 1-Pentene, 3-bromo-

CAS No.: 53045-71-9

Cat. No.: B13955890

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Title: Structural Diversity and Synthetic Utility of Bromopentene Isomers (C₅H₉Br): A Technical Guide for Drug Development

Executive Summary As a Senior Application Scientist specializing in late-stage functionalization, I frequently encounter challenges where the choice of the correct bifunctional building block dictates the success or failure of a synthetic route. Bromopentenes (molecular formula C₅H₉Br) represent a highly versatile class of organic intermediates. This whitepaper systematically deconstructs the structural isomerism of bromopentenes, elucidates the causality behind their differential reactivities, and provides self-validating experimental protocols for their application in pharmaceutical synthesis.

Structural Isomerism and Chemical Causality

The molecular formula C₅H₉Br possesses one degree of unsaturation, allowing for a diverse array of constitutional isomers and stereoisomers [1]. The reactivity profile of a specific bromopentene isomer is strictly dictated by the relative spatial arrangement of its alkene moiety and the bromine atom [2].

- Isolated Bromides (e.g., 5-bromo-1-pentene): In this isomer, the primary bromine atom is separated from the terminal double bond by three methylene units [2]. This isolation prevents allylic rearrangement, ensuring predictable, regioselective

substitutions [2]. Furthermore, the terminal alkene is sterically accessible, making it an ideal candidate for downstream cross-metathesis or hydroboration .

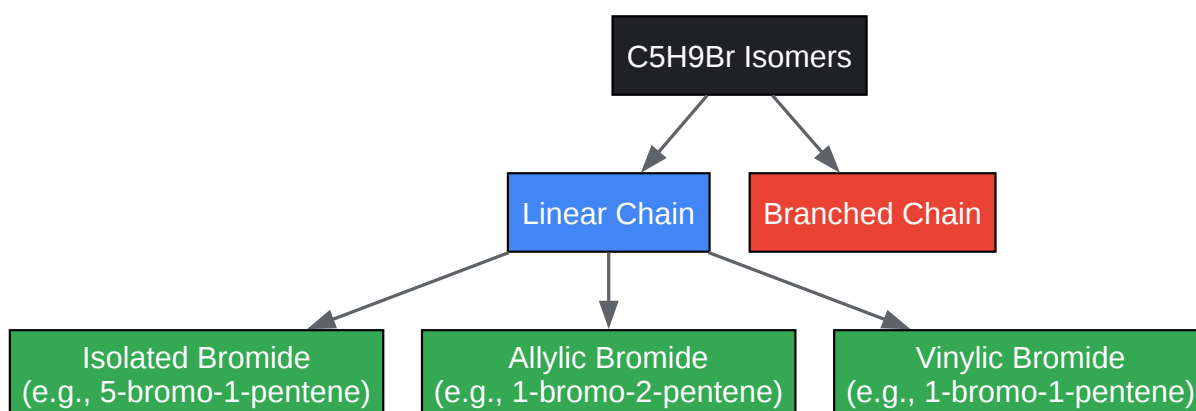
- Allylic Bromides (e.g., 1-bromo-2-pentene): Here, the bromine is adjacent to the internal alkene [3]. The allylic nature makes the carbon-bromine bond exceptionally reactive toward both

and

pathways due to the resonance stabilization of the transition state [1]. However, this increased reactivity comes at the cost of regiocontrol, as nucleophilic attack can occur at either the

or

position.



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Classification of linear C₅H₉Br isomers based on the relative position of the bromine atom.

Physicochemical and Analytical Differentiation

Differentiating these isomers requires high-resolution analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) provides exact mass and fragmentation patterns, while multi-nuclear NMR resolves the distinct chemical environments of the protons and carbons [1].

Table 1: Comparative Physicochemical Properties of Key Bromopentene Isomers

Property	5-Bromo-1-pentene	1-Bromo-2-pentene (trans)
CAS Number	1119-51-3 [2]	7348-71-2 [4]
Exact Mass	147.98876 Da [5]	147.98876 Da [3]
Boiling Point	126-127 °C	122 °C [6]
Density (25 °C)	1.258 g/mL	1.26 g/mL
Refractive Index ()	1.463	1.4785
Structural Feature	Terminal alkene, isolated primary bromide	Internal alkene, allylic primary bromide

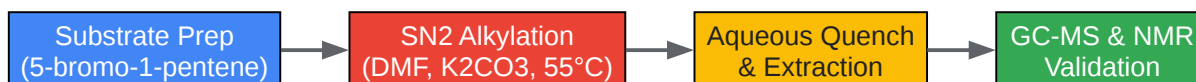
Synthetic Utility in Drug Development

In medicinal chemistry, 5-bromo-1-pentene (CAS 1119-51-3) is highly prized for its orthogonal reactivity [7]. It serves as a critical starting material in the stereoselective synthesis of complex molecules, such as 7ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">

-(3-carboxypropyl) estradiol and DL-histrionicotoxin . The primary bromide can be cleanly displaced by heteroatom nucleophiles (e.g., amines, thiolates) to append the pentenyl chain . Subsequently, the terminal olefin can be engaged in ring-closing metathesis (RCM) to construct macrocyclic drugs or oxidized to generate carboxylic acid derivatives [7].

Experimental Protocol: Regioselective Alkylation

To demonstrate the practical application of these principles, the following is a field-proven, self-validating protocol for the regioselective alkylation of a secondary amine using 5-bromo-1-pentene.



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Experimental workflow for the regioselective SN2 alkylation of 5-bromo-1-pentene.

Step 1: Substrate Preparation & Degassing

- Action: Dissolve the secondary amine (1.0 eq) and 5-bromo-1-pentene (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) at 0 °C. Sparge the solution with inert argon for 10 minutes.
- Mechanistic Causality: DMF is a polar aprotic solvent that selectively solvates cations, leaving the amine nucleophile "naked" and highly reactive, thereby accelerating the pathway over competing mechanisms. Degassing prevents the oxidative degradation of the amine.
- Self-Validation Checkpoint: The solution must remain clear. Any yellowing indicates premature amine oxidation, requiring re-purification of the starting material.

Step 2: Base Addition and Thermal Activation

- Action: Add anhydrous potassium carbonate (, 2.0 eq) in a single portion. Gradually warm the reaction to 55 °C and stir for 4 hours.
- Mechanistic Causality: A mild, insoluble base like acts heterogeneously to scavenge the generated HBr without being strong enough to deprotonate the alkyl chain, which would lead to unwanted E2 elimination (forming 1,4-pentadiene).

- Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc). The disappearance of the amine spot and the emergence of a less polar product spot indicates conversion. Stain the TLC plate with

; the new spot must instantly turn brown, confirming the terminal alkene is intact and did not isomerize.

Step 3: Aqueous Quench and Extraction

- Action: Cool the mixture to room temperature, quench with ice-cold deionized water, and extract with diethyl ether (3x). Wash the combined organic layers with brine and dry over anhydrous

.
- Mechanistic Causality: Water thoroughly removes the DMF solvent and inorganic salts. Diethyl ether is chosen for extraction because its low boiling point prevents thermal degradation of the product during subsequent rotary evaporation.
- Self-Validation Checkpoint: The aqueous layer should test neutral (pH ~7) after the final wash, ensuring complete removal of

and HBr.

Step 4: GC-MS and NMR Validation

- Action: Concentrate the organic layer and analyze via Gas Chromatography-Mass Spectrometry (GC-MS) and

-NMR [1].
- Mechanistic Causality: GC-MS confirms the exact mass and purity of the synthesized derivative.

-NMR is critical for structural verification, specifically to rule out double-bond migration.
- Self-Validation Checkpoint: In the

-NMR spectrum, verify the presence of the distinct terminal alkene multiplet at 5.75–5.85 ppm (1H) and the terminal methylene doublet of multiplets at 4.95–5.05 ppm (2H). The absence of a methyl doublet at ~1.6 ppm confirms that no double-bond migration (to form an internal pentene derivative) occurred during the reaction.

References

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